Hexanolamino PAF C-16

Beschreibung

Conceptual Framework of Platelet-Activating Factor (PAF) Analogs in Lipidomics and Cell Signaling

The study of lipid signaling, a key area of lipidomics, heavily relies on molecular tools that can mimic or block the action of endogenous lipid mediators. PAF analogs are synthetic molecules designed with structural similarities to the native PAF molecule. medchemexpress.com These analogs can be categorized as agonists, which activate the PAF receptor, or antagonists, which block its activation. nih.gov Some, like Hexanolamino PAF C-16, exhibit dual properties, acting as partial agonists or antagonists depending on the cell type and experimental conditions. medchemexpress.comapexbt.com

The ability to systematically modify the structure of PAF, such as altering the length of the alkyl chain at the sn-1 position or the composition of the polar head group, allows researchers to investigate the specific structural requirements for receptor binding and activation. scispace.com This approach is fundamental to understanding how variations in lipid structure, which can occur naturally through metabolic pathways, translate into distinct biological responses. scispace.comnih.gov The use of these analogs has been instrumental in elucidating the downstream signaling cascades initiated by PAFR activation, which include the activation of phospholipases, protein kinases, and changes in intracellular calcium concentrations. frontiersin.orgnih.gov

Significance of this compound as a Mechanistic Probe in Receptor Biology

This compound, chemically known as 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)-hexanolamine, is a distinguished PAF analog due to its distinctive pharmacological profile. medchemexpress.commedchemexpress.com It is characterized as a PAFR modulator with partial agonist activity. medchemexpress.commedchemexpress.com This means it can bind to and activate the PAF receptor, but elicits a response that is intermediate between that of a full agonist (like PAF C-16) and a complete lack of response.

This partial agonism is a key feature that makes this compound a powerful mechanistic probe. For instance, it has been observed to induce platelet aggregation and macrophage production, yet it does not trigger an increase in intracellular calcium concentration ([Ca2+]i) in platelets. medchemexpress.commedchemexpress.com This finding suggests that PAF receptor signaling can diverge into calcium-dependent and calcium-independent pathways, and this compound provides a means to selectively investigate the latter. medchemexpress.commedchemexpress.com

Furthermore, research has shown that this compound displays differential activity in various cell types. In human monocyte-derived macrophages, it acts as an antagonist, inhibiting the generation of superoxide (B77818) ions and hydrogen peroxide in response to PAF. apexbt.com Conversely, in rabbit platelets and guinea-pig macrophages, it functions as a partial agonist. apexbt.com This cell-specific activity highlights the complexity of PAFR signaling and suggests that the receptor may exist in different conformational states or couple to different signaling pathways in different cellular contexts.

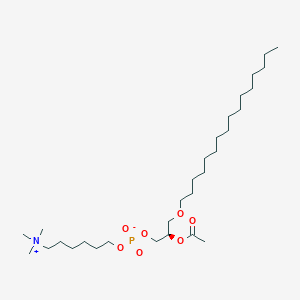

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAODKNFSHBTDQ-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160237 | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137566-83-7 | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Interactions of Hexanolamino Paf C 16

Characterization of Platelet-Activating Factor Receptor (PAFR) Modulation by Hexanolamino PAF C-16

This compound is recognized as a modulator of the PAFR, exhibiting a versatile profile that can shift between agonism and antagonism depending on the cellular environment. medchemexpress.comapexbt.com This dual activity underscores the intricacy of its interaction with the receptor and the subsequent cellular responses it elicits.

Delineation of Agonistic and Antagonistic Modulatory Profiles in Distinct Cellular Contexts

The modulatory effects of this compound are not uniform across all cell types, a phenomenon that highlights the cell-specific nature of PAFR signaling. In certain cellular contexts, it acts as a partial agonist, capable of inducing some, but not all, of the effects of the full agonist, PAF C-16. medchemexpress.comapexbt.com For instance, it has been observed to induce platelet aggregation and macrophage production, classic responses to PAFR activation. medchemexpress.com

Conversely, in other cellular systems, this compound displays antagonistic properties. A notable example is its effect on human monocyte-derived macrophages, where it acts as an antagonist, specifically inhibiting the generation of superoxide (B77818) ions (O2-) and hydrogen peroxide (H2O2) that is typically stimulated by PAF. apexbt.com This antagonistic action suggests that in this context, this compound can bind to the PAFR but fails to trigger the downstream signaling required for reactive oxygen species production, effectively blocking the action of the endogenous agonist.

Furthermore, studies in rabbit platelets and guinea-pig macrophages have characterized this compound as a partial agonist. apexbt.com This partial agonism implies that while it can activate the PAFR, the maximal response it can produce is lower than that of the full agonist, PAF C-16. This mixed agonist/antagonist profile is a key feature of its pharmacological character. apexbt.comnih.gov

| Cellular Context | Modulatory Profile of this compound | Reference |

| General | Partial Agonist | medchemexpress.commedchemexpress.eu |

| Human Monocyte-Derived Macrophages | Antagonist (inhibits O2- and H2O2 generation) | apexbt.com |

| Rabbit Platelets | Partial Agonist | apexbt.com |

| Guinea-Pig Macrophages | Partial Agonist | apexbt.comnih.gov |

Analysis of Receptor Binding Specificity and Affinity

The interaction of any ligand with its receptor is fundamentally defined by its binding specificity and affinity. While detailed quantitative data on the binding affinity (e.g., Kd values) of this compound for the PAFR is not extensively reported in the provided search results, its ability to act as both an agonist and an antagonist implies that it binds to the same receptor as PAF C-16. apexbt.comnih.gov The concept of receptor binding specificity dictates that a ligand will preferentially bind to a particular receptor type. The observed biological effects of this compound, which are related to PAFR activation or inhibition, strongly suggest its specificity for the PAFR. medchemexpress.comapexbt.com

The affinity of a ligand for its receptor influences its potency. The partial agonist activity of this compound in certain cells suggests that its affinity for the PAFR, or its ability to induce a fully active receptor conformation, may differ from that of the full agonist, PAF C-16. apexbt.com Further research involving competitive binding assays would be necessary to precisely quantify its binding affinity and compare it to that of PAF and other PAFR ligands.

Investigation of Downstream Signal Transduction Pathways Activated or Modulated by this compound

The binding of a ligand to the G-protein coupled PAFR initiates a cascade of intracellular signaling events. nih.gov this compound, through its interaction with the PAFR, can modulate these downstream pathways, leading to its observed cellular effects.

Interactions with the Phosphatidylinositol-Calcium Second Messenger System

The activation of the PAFR is classically linked to the stimulation of the phosphatidylinositol-calcium second messenger system. nih.gov This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). nih.gov

Interestingly, while this compound can induce platelet aggregation, it reportedly fails to cause an increase in [Ca2+]i in platelets. medchemexpress.commedchemexpress.com This finding is crucial as it suggests a divergence in the signaling pathways activated by this compound compared to the canonical PAF-induced signaling. It points towards the existence of calcium-independent mechanisms for at least some of its biological activities.

Cellular and Subcellular Mechanisms of Action of Hexanolamino Paf C 16

Role of Hexanolamino PAF C-16 in Regulating Programmed Cell Death Pathways

Emerging research has implicated PAF and its analogs in the regulation of programmed cell death, with a particular focus on a non-apoptotic, iron-dependent form of cell death known as ferroptosis.

While direct and detailed mechanistic studies on ferroptosis induction by this compound are limited, research on PAF-like phospholipids (B1166683) provides a framework for its potential role in this process. Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death. researchgate.net It is believed that PAF and similar molecules can initiate and mediate ferroptosis by increasing the permeability of the lipid bilayer and causing membrane instability. researchgate.net

Cell viability assays have been conducted to compare the effects of different PAF analogs on various cell lines. In one study, this compound was shown to decrease the viability of HT1080 fibrosarcoma cells and Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net This provides evidence for its ability to induce cell death, which, in the context of PAF-like lipids, is suggestive of a ferroptotic mechanism. The propagation of ferroptotic signals to neighboring cells is a key feature of this death pathway, and it is thought that the release of PAF-like lipids from dying cells contributes to this wave of cell death. researchgate.net

Table 3: Effect of this compound on Cell Viability

| Cell Line | Treatment | Result | Reference |

| HT1080 | This compound | Decreased cell viability | researchgate.net |

| HUVEC | This compound | Decreased cell viability | researchgate.net |

The central role of lipid peroxidation and membrane damage in ferroptosis points to the critical involvement of molecules that can disrupt the lipid bilayer. nih.gov While direct biophysical studies on the interaction of this compound with cell membranes during ferroptosis are not extensively documented, the known actions of PAF-like lipids offer significant insights. These molecules are thought to be released by ferroptotic cells and can be taken up by adjacent cells. researchgate.net Once internalized, they are believed to cause membrane rupture and subsequent cell death, thereby propagating the ferroptotic signal. researchgate.net This disruption of membrane integrity is a key event in the execution phase of ferroptosis. The structural characteristics of this compound, being a phospholipid analog, make it a plausible agent to directly influence the physical properties of the cell membrane, leading to increased permeability and instability, which are foundational to the ferroptotic process. researchgate.net

Structure Activity Relationship Sar Studies and Analog Development

Comparative Research on Hexanolamino PAF C-16 and Other Platelet-Activating Factor Analogs

The functional effects of PAF C-16 and its analogs are intricately linked to their chemical structures. Modifications at various positions on the glycerol (B35011) backbone can lead to significant differences in their biological activities. nih.gov

For instance, analogs of PAF were studied for their ability to stimulate platelet aggregation and macrophage superoxide (B77818) anion generation. While modifications to the alkyl or acetyl side chains tended to increase the relative potency in macrophages, these compounds remained more active in platelets. However, a notable exception is this compound, which features an increased inter-ionic distance in its polar head group. This particular modification resulted in a greater potency in macrophages compared to platelets. nih.gov

Further research has highlighted that small structural changes can alter the biological activity of PAF C-16 to different degrees. nih.gov For example, the precursor form, Lyso-PAF C-16, which has a hydroxyl group instead of an acetyl group at the sn-2 position, is considered biologically inactive. nih.gov This underscores the critical role of the acetyl group for many of PAF's biological functions. nih.gov

Interestingly, while some structural modifications dramatically alter the interaction with mammalian cells, the direct growth inhibitory potential of PAF C-16 and its analogs, including this compound and Pyrrolidino PAF C-16, against certain mycobacteria appears to be comparable. nih.gov This suggests that the structural requirements for antimicrobial activity may differ from those for platelet and macrophage activation.

Here is a table summarizing the effects of various PAF C-16 analogs on different biological activities:

| Compound | Key Structural Modification | Effect on Platelet Aggregation | Effect on Macrophage Activation | Direct Mycobacterial Growth Inhibition |

| PAF C-16 | Standard structure | Potent | Potent | Effective |

| This compound | Increased inter-ionic distance in the polar head group | Less potent than in macrophages | More potent than in platelets | Comparable to PAF C-16 |

| Pyrrolidino PAF C-16 | N-methyl-pyrrolidinium group at sn-3 | Potent | Data not available | Comparable to PAF C-16 |

| Lyso-PAF C-16 | Hydroxyl group at sn-2 | Inactive | Inactive | Ineffective |

| 2-O-methyl PAF C-16 | Methyl group at sn-2 | Inactive | Data not available | Comparable to PAF C-16 |

The differential activities of PAF analogs on platelets and macrophages suggest that the PAF receptors on these cell types may differ. nih.gov The rank order of potency of various PAF analogs in stimulating platelet aggregation versus macrophage superoxide generation provides evidence for this distinction. nih.gov

Specifically, modifications to the alkyl and acetyl side chains of PAF generally lead to analogs that are more potent on platelets than on macrophages. nih.gov In contrast, this compound, with its modified polar head group, exhibits a reversed preference, showing greater potency on macrophages. nih.gov This particular analog acts as a partial agonist in rabbit platelets and guinea-pig macrophages, but not in guinea-pig platelets, further highlighting the nuanced differences in receptor interactions across species and cell types. nih.gov

The structural features essential for optimal biological activity mediated by the PAF receptor are well-defined and include the ether bond at the sn-1 position, the acetyl group at the sn-2 position, and the phosphocholine (B91661) head group at the sn-3 position. nih.gov Altering any of these key features can significantly reduce the molecule's potency. nih.govwikipedia.org

The following table outlines the comparative potency of PAF analogs on platelets and macrophages:

| PAF Analog | Modification | Relative Potency (Platelets vs. Macrophages) |

| Standard PAF Analogs | Alkyl or acetyl side-chain modifications | Platelets > Macrophages |

| This compound | Increased inter-ionic distance in polar head group | Macrophages > Platelets |

Analysis of Specific Structural Elements Influencing Biological Activity

The polar head group at the sn-3 position of the PAF molecule is a critical determinant of its biological activity. Modifications in this region can significantly alter receptor binding and subsequent cellular responses.

This compound, which has an extended polar head group, demonstrates a notable shift in its activity profile, favoring macrophages over platelets. nih.gov This suggests that the spatial arrangement and charge distribution of the head group are crucial for receptor selectivity. In contrast, Pyrrolidino PAF C-16, another analog with a modified head group, is a potent platelet activator. nih.govmedchemexpress.com The replacement of the trimethylammonium moiety with an N-methylpyrrolidinium group, as seen in Pyrrolidino PAF C-16, has been shown in some cases to be more efficient than PAF itself in inducing platelet aggregation. beilstein-journals.org

A study comparing the effects of this compound and Pyrrolidino PAF C-16 on the viability of certain cell lines (HT1080 and HUVEC) showed different outcomes, further illustrating that modifications to the sn-3 head-group lead to distinct biological activities. researchgate.net

The following table provides a comparative overview of head-group modifications:

| Compound | sn-3 Head Group Modification | Key Biological Effect |

| This compound | (N,N,N-trimethyl) hexanolamine | Greater potency in macrophages than platelets. nih.gov |

| Pyrrolidino PAF C-16 | N-methyl-pyrrolidinium | Potent platelet aggregation. nih.govmedchemexpress.com |

The structural features at the sn-1 position of the glycerol backbone, namely the ether linkage and the length of the carbon chain, are fundamental to the biological activity of PAF and its analogs.

The ether bond at sn-1 is a conserved feature crucial for significant biological function. nih.gov Its replacement with an ester linkage generally results in a substantial loss of activity. nih.gov The presence of this ether linkage is considered a key requirement for high-affinity binding to the PAF receptor. nih.gov Research on the direct antimicrobial effects of PAF C-16 has also suggested that the attachment of the carbon tail via an ether bond is vital for its growth inhibitory properties against mycobacteria. nih.govfrontiersin.org

The length of the alkyl chain at the sn-1 position also plays a significant role. PAF C-16, with its 16-carbon chain, is generally a more potent mediator of platelet aggregation than PAF C-18, which has an 18-carbon chain. caymanchem.comlipidmaps.org This indicates that an optimal chain length is necessary for effective interaction with the receptor. While PAF C-16 and C-18 are the most common naturally occurring forms, variations in this chain length can modulate the biological response. nih.gov

In Vitro and Ex Vivo Research Methodologies for Hexanolamino Paf C 16 Investigations

Application of Diverse Cellular Model Systems

The biological effects of Hexanolamino PAF C-16 are assessed across a variety of cellular models that represent different physiological systems. These models are crucial for dissecting the compound's specific cellular impacts.

Studies Utilizing Human Monocyte-Derived Macrophages for Reactive Oxygen Species Production Assays

Human monocyte-derived macrophages are a key in vitro model for studying inflammatory responses. PAF C-16 is known to be a potent stimulant of reactive oxygen species (ROS) production in these cells. caymanchem.comlipidmaps.org Investigational studies employ these primary cells to explore the pro-inflammatory potential of this compound.

The general methodology involves isolating monocytes from human peripheral blood and differentiating them into macrophages over several days in culture. To measure ROS production, these macrophages are then treated with the compound. Common assays include:

Chemiluminescence Assays: Following exposure to PAF C-16, macrophages produce a chemiluminescence signal, which is concentration-dependent. nih.gov This signal can be inhibited by oxygen radical scavengers, confirming the presence of ROS. nih.gov

Fluorometric Assays: Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular ROS. In this method, whole blood or isolated macrophages are incubated with the compound, and DHE is added. The resulting fluorescence, indicative of ROS levels, is quantified using flow cytometry. ahajournals.org

These methodologies allow researchers to quantify the capacity of this compound to induce an oxidative burst, a key event in inflammation.

Investigations in Rabbit and Guinea Pig Platelet Models

The defining characteristic of PAF and its analogs is their ability to induce platelet aggregation. medchemexpress.com Ex vivo studies using platelets from animal models like rabbits and guinea pigs are fundamental to characterizing the activity of compounds like this compound.

The primary technique used is Light Transmittance Aggregometry (LTA) . machaondiagnostics.com This method is considered the gold standard for assessing platelet function. machaondiagnostics.com The process involves:

Preparation of platelet-rich plasma (PRP) from whole blood collected from the animal model.

Addition of a specific concentration of an agonist, such as this compound, to the PRP sample in an aggregometer.

Measurement of the change in light transmission through the sample as platelets aggregate. Increased aggregation leads to higher light transmittance. eclinpath.com

Studies in rabbit platelet models have shown that PAF-induced aggregation can be initiated at very low concentrations and involves specific cell signaling pathways, such as the 12-lipoxygenase pathway. nih.govnih.gov Research on guinea pig macrophages and leukocytes has also been instrumental in characterizing the binding affinity and downstream effects of PAF C-16, such as ROS liberation. nih.gov These models are essential for determining the potency and mechanism of action of PAF analogs on platelet activation.

Evaluation across Various Mammalian Cell Lines in Cell Viability and Ferroptosis Assays (e.g., U-2 OS, HT1080, HUVEC)

To understand the broader cytotoxic or cytostatic potential of this compound, a panel of mammalian cell lines is often used. While specific studies on U-2 OS (osteosarcoma) and HT1080 (fibrosarcoma) cell lines are not prominently detailed in the provided context, Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used model in vascular biology research. mdpi.com The methodologies to assess cell viability and programmed cell death pathways like ferroptosis are standardized.

MTT/XTT Assays: Based on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells.

CCK8 Assay: A similar colorimetric assay used to assess cell viability.

Ferroptosis Assays: Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation.

Lipid ROS Measurement: The fluorescent probe C11-BODIPY is used to detect lipid peroxidation by flow cytometry.

Glutathione (GSH) and Malondialdehyde (MDA) Levels: Kits are used to measure the levels of the antioxidant GSH (which is depleted during ferroptosis) and the lipid peroxidation product MDA (which is increased).

These assays are critical for determining if this compound has effects on cell survival, proliferation, or specific death pathways in different cell types, which can have implications for its potential role in diseases like cancer. nih.gov

Methodologies for Assessing Receptor Modulatory Effects and Downstream Signaling

This compound is a modulator of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. medchemexpress.commedchemexpress.com Evaluating its interaction with this receptor and the subsequent intracellular signaling cascades is crucial to understanding its mechanism of action.

Techniques for Measuring Cell Viability and Cell Death Induction

Assessing the consequences of receptor activation often involves measuring its impact on cell fate. A variety of techniques are employed to quantify cell death and distinguish between different death mechanisms, such as apoptosis and necrosis.

Membrane Integrity Assays: The release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium is a common indicator of compromised cell membrane integrity, a hallmark of necrosis.

Flow Cytometry: This powerful technique can simultaneously measure multiple cellular parameters. Using fluorescent dyes like Propidium Iodide (PI), which only enters cells with damaged membranes, allows for the quantification of dead cells. nih.gov In some studies, PAF C-16 treatment has been shown to cause damage to the cell membrane, which can be detected by PI staining. nih.gov

Caspase Activation Assays: Apoptosis, or programmed cell death, is often executed by a family of proteases called caspases. Assays can measure the activity of specific caspases (e.g., caspase-3, caspase-7) to determine if the compound induces apoptosis. For instance, C16-PAF has been shown to activate caspase 7 in neurons. medchemexpress.com

Below is an interactive table summarizing common cell viability and death assays.

| Assay Type | Principle | Parameter Measured | Primary Indication |

| MTT/XTT Assay | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Cell Viability / Proliferation |

| LDH Release Assay | Measurement of lactate dehydrogenase in supernatant | Cell membrane integrity | Cytotoxicity / Necrosis |

| Propidium Iodide (PI) Staining | Fluorescent dye exclusion | Cell membrane permeability | Cell Death |

| Caspase Activity Assay | Cleavage of a fluorogenic or colorimetric substrate | Activity of specific caspase enzymes | Apoptosis |

Approaches for Analyzing Intracellular Signaling Pathway Activation

Upon binding of this compound to the PAFR, a cascade of intracellular signaling events is initiated. PAFR activation is known to engage pathways involving phospholipases and protein kinases. mdpi.com C16-PAF is a potent activator of the MAPK and MEK/ERK pathways. medchemexpress.comscbt.com

Key methodologies for analyzing these pathways include:

Western Blotting: This technique is used to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated (i.e., activated) forms of signaling proteins like ERK, MEK, or other kinases, researchers can determine which pathways are activated by the compound.

Calcium Imaging: PAF receptor activation can lead to an increase in intracellular calcium ([Ca2+]i), a critical second messenger. Fluorescent calcium indicators (e.g., Fura-2) are loaded into cells, and changes in fluorescence upon compound addition are monitored using microscopy to measure [Ca2+]i mobilization. Interestingly, while this compound induces platelet aggregation, it reportedly fails to increase intracellular calcium in platelets, suggesting it may act through calcium-independent pathways. medchemexpress.com

Radioligand Binding Assays: To characterize the direct interaction with the receptor, competitive binding assays are performed. These assays use a radiolabeled version of PAF (e.g., [3H]C16-PAF) and measure the ability of unlabeled this compound to displace it from the receptor on cell membranes, allowing for the determination of binding affinity (Kd). nih.gov

These analytical approaches provide a detailed picture of the molecular events that occur inside a cell following stimulation by this compound, linking receptor binding to functional cellular responses.

Laboratory Preparation and Handling Protocols for Academic Research Use

The effective in vitro and ex vivo study of this compound necessitates stringent laboratory protocols to ensure the compound's integrity and the reproducibility of experimental results. This compound is typically supplied as a lyophilized powder and requires careful handling and preparation for use in academic research settings.

For storage, it is recommended that this compound be kept at -20°C to maintain its stability. When preparing the compound for experiments, it is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Stock solutions can be prepared by dissolving the lyophilized powder in one of these solvents. For aqueous-based assays, further dilutions should be made into an appropriate buffer or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is minimal, as these solvents can have physiological effects. Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the compound in aqueous buffers, though it is advisable to use these solutions on the same day they are prepared.

When handling this compound, standard laboratory safety procedures should be followed. This includes the use of personal protective equipment such as gloves and safety glasses. The compound should be handled in a well-ventilated area to avoid inhalation.

The primary in vitro research on this compound has centered on its effects on platelets and macrophages, utilizing methodologies that allow for the precise measurement of cellular responses.

A key study in the field utilized rabbit washed platelets to investigate the compound's effect on platelet aggregation. nih.gov In this methodology, blood is collected from rabbits, and platelet-rich plasma (PRP) is isolated through centrifugation. The platelets are then washed and resuspended in a buffer, such as Tyrode's solution, to create a suspension of washed platelets. Platelet aggregation is typically measured using light transmittance aggregometry. In this technique, a light beam is passed through the platelet suspension, and as the platelets aggregate in response to an agonist, the light transmittance increases. This change is recorded over time to generate an aggregation curve.

For the investigation of macrophage activity, guinea-pig peritoneal macrophages have been employed. nih.gov These cells are harvested from the peritoneal cavity of the guinea pigs and are often used as adherent cell cultures. A common assay to measure macrophage activation is the quantification of superoxide (B77818) anion generation, a key component of the respiratory burst. This can be measured using various methods, including the reduction of cytochrome c or through chemiluminescence-based assays.

A significant finding from in vitro studies is that this compound acts as a partial agonist at the PAF receptor. nih.gov It has been shown to induce platelet aggregation that is approximately 50% of the maximum response achievable with PAF itself. nih.gov Similarly, in macrophages, it stimulates superoxide anion generation to a level that is about 45% of the maximum response to PAF. nih.gov A particularly noteworthy finding is that the platelet aggregation induced by this compound is not associated with a detectable increase in intracellular calcium concentration, which is a hallmark of PAF-induced platelet activation. nih.gov This suggests that this compound may activate platelets through a signaling pathway that is independent of calcium mobilization. medchemexpress.com

The following interactive data tables summarize the key in vitro findings for this compound.

Table 1: In Vitro Effects of this compound on Rabbit Platelets

| Parameter | Observation | Reference |

| Platelet Aggregation | Induces aggregation at 50% of the maximum response to PAF | nih.gov |

| Intracellular Calcium [Ca2+]i | No detectable increase during aggregation | nih.gov |

Table 2: In Vitro Effects of this compound on Guinea-Pig Macrophages

| Parameter | Observation | Reference |

| Superoxide Anion Generation | Induces generation at 45% of the maximum response to PAF | nih.gov |

| Intracellular Calcium [Ca2+]i | Induces a smaller increase compared to PAF at equi-effective concentrations for superoxide generation | nih.gov |

Ex vivo studies can provide further insights into the pharmacological profile of this compound. In a typical ex vivo setup, an animal is administered the compound, and then blood or tissues are collected to assess the effects on platelet and macrophage function. For example, an ex vivo platelet aggregation study would involve treating a rabbit with this compound and then drawing blood to prepare PRP for aggregometry studies. This approach allows for the evaluation of the compound's activity in a more physiologically relevant context, taking into account factors such as metabolism and distribution.

Broader Academic and Research Implications

Contributions of Hexanolamino PAF C-16 Research to the Fundamental Understanding of PAF Receptor Biology

This compound has been instrumental in refining the scientific understanding of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a myriad of physiological and pathological processes. nih.govmedchemexpress.com As a PAF analog with mixed agonist and antagonist properties, its primary contribution lies in demonstrating the complexity and context-dependency of PAFR signaling. apexbt.comglpbio.com

A key finding from studies involving this compound is the uncoupling of downstream signaling pathways following receptor activation. Research has shown that while it induces platelet aggregation and macrophage production, it does not trigger an increase in intracellular calcium concentration ([Ca2+]i) in platelets. medchemexpress.commedchemexpress.commedchemexpress.com This crucial observation suggests that PAF receptor signaling is not monolithic but can proceed through distinct, separable pathways—some dependent on calcium mobilization and others independent of it. medchemexpress.commedchemexpress.commedchemexpress.com

Furthermore, the compound exhibits differential activity depending on the cell type. It acts as a partial agonist in rabbit platelets and guinea-pig macrophages but functions as an antagonist in human monocyte-derived macrophages, where it inhibits the generation of reactive oxygen species. apexbt.com This tissue-specific activity has led to the hypothesis that PAFR may exist in different conformational states or couple to different G-proteins in various cells, influencing the ultimate biological outcome.

Table 1: Differential Activity of this compound

| Cell/Tissue Type | Observed Activity | Specific Effect | Reference |

|---|---|---|---|

| Human Platelets | Partial Agonist | Induces aggregation without increasing intracellular calcium. | medchemexpress.com |

| Rabbit Platelets | Partial Agonist | Induces aggregation. | apexbt.com |

| Guinea-Pig Macrophages | Partial Agonist | Stimulates cellular responses. | apexbt.comnih.gov |

| Human Monocyte-Derived Macrophages | Antagonist | Inhibits PAF-induced production of superoxide (B77818) and hydrogen peroxide. | apexbt.com |

Insights Gained into General Inflammatory and Immunological Cellular Responses through PAF Analog Studies

The investigation of this compound and other PAF analogs has significantly advanced knowledge of inflammatory and immune responses. nih.gov PAF C-16 itself is a potent pro-inflammatory mediator produced by various immune cells, including macrophages, neutrophils, and platelets. nih.govlipidmaps.org Analogs like this compound allow researchers to dissect the specific contributions of PAF signaling to these complex processes.

By acting as an antagonist in human macrophages, this compound specifically blocks the PAF-induced respiratory burst, a critical component of the innate immune response. apexbt.com This inhibitory action helps to confirm that the production of reactive oxygen species is a direct consequence of PAFR activation in these cells.

Moreover, comparative studies using a panel of PAF analogs have illuminated the structure-activity relationships governing immunological functions. For instance, research on the intracellular growth inhibition of Mycobacterium smegmatis within macrophages revealed that the acetyl group at the sn-2 position of the PAF molecule is critical for this antimicrobial activity. nih.govresearchgate.netresearchgate.net The use of this compound in these studies helps to differentiate which structural components of the parent molecule are essential for specific immune functions, providing a blueprint for the potential design of novel immunomodulatory agents. nih.gov

Table 2: Research Findings on PAF Analogs in Immunological Studies

| PAF Analog | Structural Modification (vs. PAF C-16) | Key Immunological Finding | Reference |

|---|---|---|---|

| This compound | Modified polar head group (hexanolamine instead of choline). | Acts as an antagonist of ROS production in human macrophages. | apexbt.com |

| 2-O-methyl PAF | Methyl group instead of acetyl group at sn-2 position. | Lacks intracellular mycobacterial growth inhibition activity, highlighting the importance of the sn-2 acetyl group. | nih.govresearchgate.net |

| Lyso-PAF | Lacks the acetyl group at the sn-2 position. | Used as a control to demonstrate the necessity of the acetyl group for certain biological activities. | nih.govresearchgate.net |

Establishment of this compound as a Specialized Research Tool for Investigating Lipid Mediator Pathways and Cell Death Mechanisms

The distinct pharmacological profile of this compound has established it as a valuable research tool for probing lipid mediator pathways and mechanisms of cell death. Its ability to selectively activate certain downstream effects of the PAF receptor while blocking others allows for precise dissection of complex signaling networks. medchemexpress.com

In studies of lipid signaling, this compound helps researchers map the pathways leading from receptor binding to specific cellular outcomes. By triggering platelet aggregation (a G-protein-mediated event) without a calcium signal, it provides a model for studying Ca2+-independent signaling in platelets. medchemexpress.commedchemexpress.com

Furthermore, research into the direct effects of PAF and its analogs on pathogens has opened new avenues for investigating cell death mechanisms. Studies have shown that PAF C-16 and analogs like this compound can directly inhibit the growth of mycobacteria by causing damage to the bacterial cell membrane, a process independent of host cell receptors. nih.gov This highlights a mechanism of direct lipid-induced cytotoxicity. Recent research has also implicated PAF and related lipids in the propagation of synchronized ferroptosis, a form of regulated cell death, which could have implications for conditions like acute kidney injury. researchgate.net The use of specific analogs in such research is critical for identifying the precise molecular triggers of these cell death pathways.

Q & A

Q. How is Hexanolamino PAF C-16 synthesized, and what analytical methods confirm its structural integrity?

this compound is synthesized via substitution of the phosphorylcholine group in PAF C-16 with a hexanolamine moiety. Characterization involves nuclear magnetic resonance (NMR) for verifying stereochemistry (e.g., the sn-glycerol backbone) and mass spectrometry (MS) to confirm molecular weight (579.79 g/mol, C30H62NO7P). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess purity (>98%) .

Q. What is the solubility profile of this compound, and how is it prepared for in vitro and in vivo experiments?

The compound is highly soluble in DMSO (up to 10 mM) but requires formulation for aqueous systems. For in vitro studies, stock solutions in DMSO are diluted in buffers (e.g., PBS). For in vivo administration, formulations include DMSO:Tween 80:Saline (10:5:85 v/v) or DMSO:Corn Oil (10:90 v/v). Sonication or heating (≤50°C) aids dissolution. Stability testing (e.g., -80°C for 6 months) is critical for reproducibility .

Q. How does this compound interact with platelet-activating factor receptors (PAF-R), and what experimental models validate this?

this compound binds PAF-R1 with high affinity, acting as a partial agonist or antagonist depending on receptor subtype and cellular context. Competitive binding assays (e.g., displacement of radiolabeled PAF C-16) and functional assays (e.g., calcium flux in CHO cells transfected with PAF-R1) are standard. Cross-reactivity studies with other PAF analogs (e.g., 2-O-methyl PAF C-16) help delineate receptor specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's dual agonist/antagonist activity?

Contradictions arise from receptor isoform expression (e.g., PAF-R1 vs. PAF-R2) and cell-type-specific signaling pathways. Experimental strategies include:

Q. What methodological challenges arise when studying this compound in in vivo inflammatory models?

Key challenges include:

- Pharmacokinetic instability : Rapid hydrolysis by PAF acetylhydrolase requires co-administration of enzyme inhibitors (e.g., MAFP).

- Solubility limitations : Lipid-based formulations (e.g., corn oil) improve bioavailability but may interfere with inflammatory readouts.

- Off-target effects : Use of structurally inert analogs (e.g., Lyso PAF C-16) as negative controls ensures specificity .

Q. How do structural modifications in this compound influence its bioactivity compared to other PAF analogs?

The hexanolamine substitution reduces hydrophilicity, altering membrane permeability and receptor binding kinetics. Comparative studies with analogs (e.g., Pyrrolidino PAF C-16) show:

- Reduced platelet aggregation compared to PAF C-16.

- Enhanced stability against enzymatic degradation. Structure-activity relationship (SAR) analysis via methyl group substitutions or acyl chain elongation (e.g., C18 vs. C16) further refines pharmacological profiles .

Q. What strategies optimize this compound for studying PAF-R signaling crosstalk in neuroinflammation?

- Co-culture systems : Neuronal-glial models to assess cytokine cross-talk (e.g., IL-6/TNF-α modulation).

- Pathway inhibition : Pharmacological blockers (e.g., MEK inhibitors) dissect MAPK/NF-κB signaling contributions.

- Imaging : Fluorescently tagged analogs track receptor internalization in real-time .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound bioactivity?

- Quality control : NMR/MS for purity and stability testing (e.g., accelerated degradation studies at 4°C/-20°C).

- Standardized protocols : Pre-treatment of cells with serum-free media to minimize lipid interference.

- Inter-laboratory validation : Collaborative replication using shared reference samples .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.